molecular formula C7H7Cl2NO B1430831 N-[(3,5-dichlorophenyl)methyl]hydroxylamine CAS No. 1545064-36-5

N-[(3,5-dichlorophenyl)methyl]hydroxylamine

Cat. No.: B1430831
CAS No.: 1545064-36-5
M. Wt: 192.04 g/mol
InChI Key: NRKHQMHSQJUFKQ-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[(3,5-dichlorophenyl)methyl]hydroxylamine, which clearly indicates the connectivity pattern and substitution arrangement. The compound carries the Chemical Abstracts Service registry number 1545064-36-5 and possesses the molecular formula C₇H₇Cl₂NO with a molecular weight of 192.0426 daltons. The systematic name reflects the presence of a hydroxylamine functional group attached to the nitrogen atom, which is further connected to a methylene bridge linking to the 3,5-dichlorophenyl aromatic system.

An important nomenclature consideration involves the distinction between N-linked and O-linked hydroxylamine isomers. The this compound differs fundamentally from its isomeric counterpart O-[(3,5-dichlorophenyl)methyl]hydroxylamine, which has the alternative systematic name O-(3,5-dichlorobenzyl)hydroxylamine. The structural difference lies in the point of attachment of the benzyl group to the hydroxylamine moiety. In the N-linked isomer, the benzyl group connects through the nitrogen atom of the hydroxylamine, while in the O-linked isomer, the connection occurs through the oxygen atom. This isomeric relationship significantly influences the chemical reactivity and biological properties of these compounds.

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKHQMHSQJUFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reaction of 3,5-Dichlorobenzyl Chloride with Hydroxylamine

The most commonly reported method for preparing this compound involves the nucleophilic substitution reaction between 3,5-dichlorobenzyl chloride and hydroxylamine. This method is well-established and relies on the reactivity of the benzyl chloride group towards nucleophilic attack by hydroxylamine, resulting in the formation of the desired hydroxylamine derivative.

Key reaction parameters:

  • Reagents: 3,5-dichlorobenzyl chloride and hydroxylamine (usually as hydroxylamine hydrochloride or free base)
  • Solvent: Typically polar aprotic solvents or aqueous media to facilitate nucleophilic substitution
  • Temperature: Controlled to optimize yield and minimize side reactions
  • Reaction time: Varies depending on conditions, generally several hours
  • Purification: Extraction, washing, drying, and recrystallization to achieve high purity

This method is favored for its straightforwardness and the availability of starting materials. The reaction conditions must be carefully controlled to avoid overreaction or side-product formation, ensuring a high yield of the target compound.

Preparation via Nitroreduction of Substituted Nitrobenzenes

An alternative preparative approach involves the reduction of substituted nitrobenzene derivatives to hydroxylamines. This method is industrially relevant and often employs catalytic hydrogenation or chemical reduction techniques.

Process details:

  • Starting materials: Substituted nitrobenzenes such as 2,5-dichloronitrobenzene
  • Reducing agents: Hydrazine hydrate in the presence of Raney nickel catalyst
  • Reaction conditions: Mild temperatures (0-50 °C), mechanical stirring, and controlled addition of hydrazine hydrate
  • Work-up: Filtration to remove catalyst, solvent evaporation, and recrystallization to isolate N-phenylhydroxylamine derivatives

This method offers advantages in terms of cost-effectiveness, use of readily available raw materials, gentle reaction conditions, and good selectivity with higher yields. It is particularly useful for producing hydroxylamine derivatives on an industrial scale.

Related Synthetic Routes from Patent Literature

Patent literature describes preparation methods for related hydroxylamine derivatives, which provide insight into alternative synthetic strategies that may be adapted for this compound.

  • Reaction of hydroxylamine with malonyl chloride derivatives in the presence of acid acceptors (e.g., pyridine) under low temperature (-80 to 50 °C) conditions to form hydroxylamine-containing compounds.
  • Use of solvents such as dry aromatic or aliphatic hydrocarbons or chlorinated hydrocarbons.
  • Purification steps involving aqueous washes, drying agents (sodium sulfate, magnesium sulfate), and recrystallization.
  • Spectroscopic characterization (NMR, IR) confirms the structure and purity of the products.

Though these methods focus on hydroxylamine derivatives with different substituents, the principles of controlled reaction conditions, appropriate solvent choice, and purification are applicable to the preparation of this compound.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield & Purity Notes
Nucleophilic substitution 3,5-Dichlorobenzyl chloride Hydroxylamine Controlled temperature, polar aprotic solvents High yield with optimized conditions Simple, widely used method
Catalytic nitroreduction 2,5-Dichloronitrobenzene Hydrazine hydrate, Raney Ni 0-50 °C, mechanical stirring Good yield, industrially scalable Cost-effective, gentle conditions
Reaction with malonyl chloride derivatives Hydroxylamine, malonyl chloride Pyridine or tertiary amines -80 to 50 °C, inert atmosphere Moderate to high yield Requires careful temperature control

Research Findings and Analysis

  • The nucleophilic substitution method is preferred for laboratory-scale synthesis due to its simplicity and directness. Control over reaction parameters such as temperature and solvent choice is critical to minimize side reactions and maximize yield.
  • The nitroreduction method, while more complex, is advantageous for large-scale production. The use of hydrazine hydrate and Raney nickel catalyst provides selectivity and high yields with relatively mild reaction conditions, minimizing by-product formation.
  • Patent literature emphasizes the importance of purification techniques and spectroscopic verification to ensure the structural integrity and purity of hydroxylamine derivatives, which is essential for subsequent applications.
  • The choice of method depends on the scale, availability of starting materials, and desired purity level. Industrial applications favor catalytic nitroreduction, while research laboratories may prefer the direct substitution approach.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichlorophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

N-[(3,5-dichlorophenyl)methyl]hydroxylamine acts as an intermediate in the synthesis of various organic compounds. Its hydroxylamine functional group allows it to participate in reactions such as nitrosation and amination, which are critical for creating complex molecules in pharmaceutical chemistry.

Biochemical Research

The compound is employed in studies related to enzyme inhibition and protein modification. It has been shown to bind to specific enzymes, preventing substrate binding and altering catalytic activity through competitive inhibition or covalent modification. This property makes it valuable for investigating enzyme mechanisms and developing potential therapeutic agents.

Case Study: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways, showcasing its potential as a lead compound for drug development.

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and specialty chemicals. Its ability to modify chemical properties makes it suitable for formulating products that require specific functionalities.

Mechanism of Action

The mechanism of action of N-[(3,5-dichlorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modify proteins through nucleophilic substitution reactions, leading to changes in protein function and activity .

Comparison with Similar Compounds

N-(3,5-Dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

This pyrrolidine carboxamide derivative (Fig. 1) acts as a direct inhibitor of enoyl acyl carrier protein reductase (InhA), a target in Mycobacterium tuberculosis. Docking studies reveal that the 3,5-dichlorophenyl group facilitates hydrogen bonding with Tyr158 in the InhA active site, enhancing antimycobacterial activity . In contrast, N-[(3,5-dichlorophenyl)methyl]hydroxylamine’s hydroxylamine group may confer distinct mechanisms, such as radical scavenging or metal chelation, though its specific biological targets remain uncharacterized.

Key Differences :

  • Functional Groups : Hydroxylamine vs. carboxamide.
  • Mechanism: InhA inhibition (pyrrolidine derivative) vs. unknown (hydroxylamine).

Dichlorophenyl-Containing Pesticides

4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide

This agrochemical (Fig. 2) is used as an insecticide, miticide, and nematicide, leveraging the 3,5-dichlorophenyl group for bioactivity .

Iprodione Metabolite (N-(3,5-Dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide)

A metabolite of the fungicide iprodione, this compound highlights the role of dichlorophenyl groups in disrupting fungal cell membranes . The hydroxylamine derivative’s redox activity could offer alternative modes of action, such as generating reactive oxygen species (ROS) in pests.

Key Differences :

  • Applications : Fungicidal (iprodione metabolite) vs. unexplored (hydroxylamine).
  • Reactivity : Imidazolidine dione vs. hydroxylamine-mediated redox cycling.

Nephrotoxic Dichlorophenyl Derivatives

N-(3,5-Dichlorophenyl)succinimide (NDPS)

NDPS induces severe nephrotoxicity in rats, targeting proximal convoluted tubules and causing interstitial nephritis at 5000 ppm . The 3,5-dichlorophenyl group likely contributes to renal bioactivation, whereas the hydroxylamine derivative’s toxicity profile is undefined.

Key Differences :

  • Toxicity: Nephrotoxic (NDPS) vs. unknown (hydroxylamine).
  • Functional Groups : Succinimide vs. hydroxylamine.

Data Table: Comparative Analysis of this compound and Analogues

Compound Name Key Functional Groups Biological Activity Toxicity Applications Reference
This compound Hydroxylamine, 3,5-dichlorophenyl Undefined Not reported Research/Agrochemical potential
N-(3,5-Dichlorophenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide Carboxamide, pyrrolidine InhA inhibition (anti-TB) Not specified Antimycobacterial agent
NDPS (N-(3,5-Dichlorophenyl)succinimide) Succinimide Nephrotoxic Severe kidney damage (5000 ppm) Nephritis model
Iprodione Metabolite Imidazolidine dione Fungicidal Environmental toxicity Agriculture (fungicide)
4-[5-(3,5-Dichlorophenyl)...benzamide Isoxazole, trifluoroethyl Insecticidal/Miticidal Not reported Agrochemical

Biological Activity

N-[(3,5-dichlorophenyl)methyl]hydroxylamine is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique hydroxylamine functional group. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Hydroxylamine Group : This functional group enhances the compound's reactivity and ability to participate in various chemical reactions.
  • Aromatic Ring : The presence of a dichlorophenyl ring contributes to its stability and potential interactions with biological targets.

The chemical formula can be represented as C8H9Cl2N1O1C_8H_9Cl_2N_1O_1, indicating its composition and molecular weight.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of certain enzymes, thereby preventing substrate binding and subsequent catalytic activity. This property is particularly useful in studying enzyme kinetics and inhibition mechanisms.
  • Protein Modification : Through nucleophilic substitution reactions, it can modify proteins, leading to alterations in their function and activity. This characteristic is valuable for exploring protein interactions and post-translational modifications.

Biological Activity

Research has highlighted several key areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties. For instance, structure-activity relationship (SAR) analyses have shown that derivatives with hydroxylamine groups can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Coumarin AnaloguesAntifungal6.25 - 25
Other Hydroxylamine DerivativesVariable50 - >200

Case Studies

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on EPAC proteins have demonstrated that modifications at the phenyl ring can enhance inhibitory activity .
  • Neuroprotective Effects : In models using zebrafish and mouse retinas, compounds similar to this compound have shown potential neuroprotective effects against photoreceptor degeneration, suggesting broader implications for neurological health .

Applications in Research

This compound serves as a versatile tool in various research domains:

  • Organic Synthesis : It is utilized as an intermediate in synthesizing complex organic compounds.
  • Medicinal Chemistry : Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Biochemical Research : The ability to modify proteins allows researchers to study protein functions and interactions more comprehensively.

Conclusions

The compound this compound exhibits promising biological activities through its unique chemical properties. Its role as an enzyme inhibitor and protein modifier opens avenues for further research in medicinal chemistry and biochemistry. Future studies should focus on elucidating its precise mechanisms of action and exploring its potential therapeutic applications.

Q & A

Q. How do dichlorophenyl substituents affect solubility in aqueous vs. organic solvents?

  • Methodological Answer : LogP calculations (e.g., using PubChem data) predict hydrophobicity. Experimental validation via shake-flask method in octanol/water partitions confirms low solubility in polar solvents, necessitating DMF or DMSO for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3,5-dichlorophenyl)methyl]hydroxylamine
Reactant of Route 2
Reactant of Route 2
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